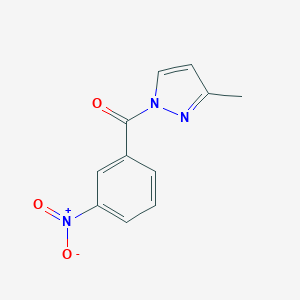![molecular formula C19H20F3N3O3S B320516 4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)morpholine](/img/structure/B320516.png)
4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group, a trifluoromethyl group, and a morpholinyl-propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)morpholine typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methoxyphenyl and trifluoromethyl groups, and attachment of the morpholinyl-propanone moiety. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)-1-propanol
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene
- 3-(4-{[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazonomethyl}-phenyl)-1-naphthalen-2-yl-propenone
Uniqueness
What sets 4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)morpholine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the morpholinyl-propanone moiety contributes to its potential as a pharmacologically active compound.
属性
分子式 |
C19H20F3N3O3S |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C19H20F3N3O3S/c1-27-14-4-2-13(3-5-14)15-12-16(19(20,21)22)24-18(23-15)29-11-6-17(26)25-7-9-28-10-8-25/h2-5,12H,6-11H2,1H3 |
InChI 键 |
JBQOQFMAQHFESO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)N3CCOCC3)C(F)(F)F |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)N3CCOCC3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320433.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320435.png)
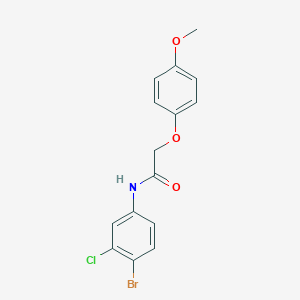
![2-acetylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320442.png)
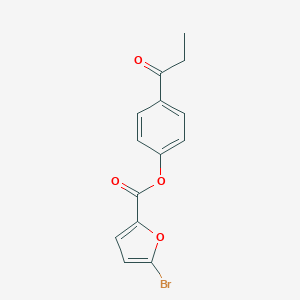
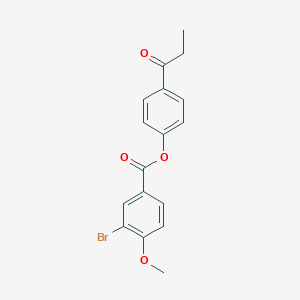
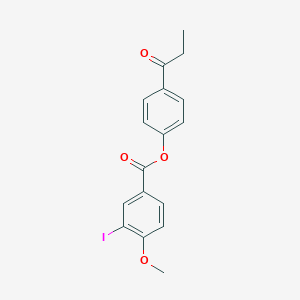
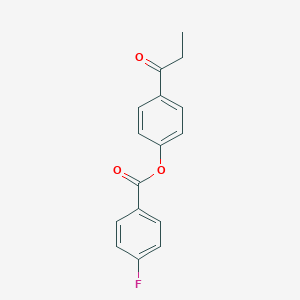
![1-[(4-bromophenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B320450.png)
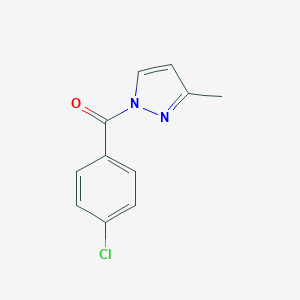
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B320454.png)
